3-(Benzylsulfanyl)-6-ethoxypyridazine
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Overview
Description
3-(Benzylthio)-6-ethoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-ethoxypyridazine typically involves the functionalization of a pyridazine core. One common method includes the nucleophilic substitution of a halogenated pyridazine with benzylthiol, followed by the introduction of an ethoxy group through an alkylation reaction. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps.
Industrial Production Methods
While specific industrial production methods for 3-(Benzylthio)-6-ethoxypyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-6-ethoxypyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-6-ethoxypyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylthio)pyridazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
6-Ethoxypyridazine: Lacks the benzylthio group, resulting in different chemical and biological properties.
3-(Benzylthio)-6-methylpyridazine:
Uniqueness
3-(Benzylthio)-6-ethoxypyridazine is unique due to the presence of both benzylthio and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
5273-19-8 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
3-benzylsulfanyl-6-ethoxypyridazine |
InChI |
InChI=1S/C13H14N2OS/c1-2-16-12-8-9-13(15-14-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
GGGLAIPTDHMBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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